

Early Clinical Trial Data for Indalpine in Depression: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indalpine (Upstène) was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of depression.[1] Developed by Pharmuka Laboratories, it was introduced in France in 1983 but was withdrawn from the market in 1985 due to reports of toxicity.[1] This technical guide provides an in-depth overview of the available early clinical trial data for Indalpine, focusing on its efficacy, safety, and pharmacokinetic profile. Due to the age of the cited studies, full quantitative datasets from the primary clinical trials are not readily available in the public domain. The following information has been synthesized from accessible abstracts and secondary sources.

Core Efficacy Data

Early clinical trials of **Indalpine** evaluated its antidepressant efficacy against both placebo and an active comparator, mianserin. The primary measure of efficacy in these studies was the Hamilton Depression Rating Scale (HDRS) and the Hamilton Anxiety Rating Scale (HARS).

Table 1: Indalpine vs. Placebo in Depressed Inpatients



Parameter	Indalpine	Placebo	Significance
Number of Patients	Not Reported	Not Reported	
Total Study Population	35 female inpatients		_
Primary Efficacy Endpoint	Superior to placebo on all criteria		p < 0.05 (from day 3)
Hamilton Depression Scale	Significant Improvement	Less Improvement	Reported as significant
Hamilton Anxiety Scale	Significant Improvement	Less Improvement	Reported as significant
Clinician's Vectorial Ratings	Significant Improvement	Less Improvement	Reported as significant

Data synthesized from Gisselmann A. (1984). [Activity and acceptability of **indalpine** in a double-blind study versus placebo]. L'Encephale, 10(5), 231-4.[2]

Table 2: Indalpine vs. Mianserin in Depressed Outpatients

Parameter	Indalpine (150 mg/day)	Mianserin (60 mg/day)	Significance
Number of Patients (Completed)	Not Reported (Total N=52 completed)	Not Reported (Total N=52 completed)	
Total Study Population	65 depressed out- patients		
Antidepressant Effect (4 weeks)	No significant difference	No significant difference	Not significant
Antidepressant Effect (first 2 weeks)	Less improvement	Significantly greater improvement	Significant

Data synthesized from an unnamed 1985 study published in the British Journal of Psychiatry, as referenced in secondary sources.



Safety and Tolerability

The safety profile of **Indalpine** was assessed in its early clinical trials, with some adverse effects being noted.

Table 3: Reported Adverse Events in Indalpine Clinical Trials

Adverse Event	Indalpine	Comparator (Placebo/Mianserin)	Incidence/Details
Leucopenia	1 patient	Mianserin group	Mild case reported.
Sedation (drowsiness, clumsiness, etc.)	Less frequent	Mianserin group	More side effects of sedation reported in the mianserin group.
Ejaculatory Dysfunction	Reported	Placebo group	Spontaneously reported by 67% of 12 healthy male volunteers in a separate study.
Mild Sedative-like Effects	Reported	Placebo group	Subjectively reported soon after starting treatment (50 mg/d), which were abolished after two weeks of maintenance (150 mg/d) in healthy volunteers.
Cardiovascular and Cholinergic Effects	Good acceptability	Placebo group	Acceptability was found to be good at these levels in the placebo-controlled trial.[2]

Pharmacokinetic Profile



A study in healthy volunteers provided key pharmacokinetic parameters for **Indalpine** following a single oral administration.

Table 4: Pharmacokinetic Parameters of **Indalpine** in Healthy Volunteers (Single 100 mg Oral Dose)

Parameter	Value
Tmax (Time to Peak Plasma Concentration)	2.1 hours
t1/2 (Elimination Half-life)	10.4 hours
Mean Absorption t1/2	0.8 hours
Vda (Apparent Volume of Distribution)	878 L
Mean Clearance	58 L/h
Mean Plasma Concentration (chronic admin. 50mg t.i.d.)	116 ng/mL (Indalpine), 43 ng/mL (Metabolite PK)

Experimental Protocols Indalpine vs. Placebo Study (Gisselmann, 1984)

- Study Design: A double-blind, randomized, placebo-controlled trial.
- Patient Population: 35 depressed female inpatients.[2]
- Treatment Arms:
 - Indalpine
 - Placebo (daily infusions of isotonic sodium chloride-dextrose solution, with possible adjunction of a benzodiazepine and availability of placebo tablets upon request).[2]
- Efficacy Measures:
 - Hamilton Depression Rating Scale (HDRS)
 - Hamilton Anxiety Rating Scale (HARS)



- Clinician's vectorial ratings.[2]
- Key Findings: Indalpine was significantly superior to placebo on all efficacy measures, with a rapid onset of action observed as early as the third day of treatment.[2]

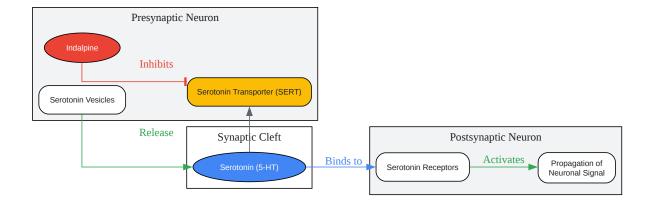
Indalpine vs. Mianserin Study (British Journal of Psychiatry, 1985)

- Study Design: A double-blind, outpatient trial.
- Patient Population: 65 depressed outpatients, of whom 52 completed the 4-week trial.
- Treatment Arms:
 - Indalpine (150 mg per day)
 - Mianserin (60 mg per day)
- Duration: 4 weeks.
- Key Findings: No significant difference in antidepressant effect was observed between the two drugs at the end of the four weeks. However, in the first two weeks, the improvement in the mianserin-treated group was significantly greater than that in the **indalpine** group.

Mechanism of Action: Serotonin Reuptake Inhibition

Indalpine functions as a selective serotonin reuptake inhibitor (SSRI).[1] Its therapeutic effect in depression is attributed to its ability to block the serotonin transporter (SERT) protein on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.





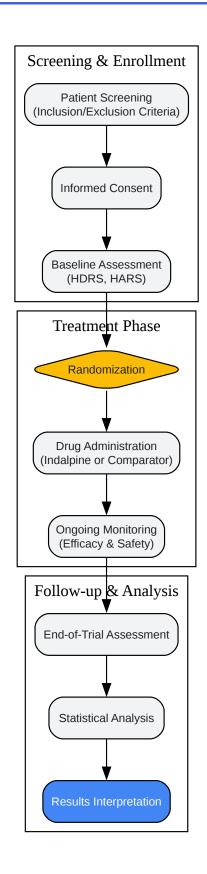
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Caption: Mechanism of action of **Indalpine** as a selective serotonin reuptake inhibitor.

Experimental Workflow

The early clinical trials of **Indalpine** followed a standard workflow for assessing the efficacy and safety of a new antidepressant medication.





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Caption: Generalized workflow for early clinical trials of **Indalpine**.



Conclusion

The early clinical trial data for **Indalpine** suggest that it was an effective antidepressant with a rapid onset of action compared to placebo.[2] Its efficacy was comparable to the active comparator mianserin after four weeks of treatment. The side effect profile appeared distinct from older antidepressants, with a notable incidence of ejaculatory dysfunction. The pharmacokinetic data indicate a relatively short half-life. Despite its promising initial results, reports of toxicity led to its withdrawal from the market, halting further clinical development. This historical data provides valuable context for the development of subsequent generations of SSRIs.

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